molecular formula C13H10F3NO2 B117880 Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate CAS No. 149550-21-0

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate

Cat. No.: B117880
CAS No.: 149550-21-0
M. Wt: 269.22 g/mol
InChI Key: LTVGCUOWZGIJQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate typically involves the reaction of ethyl cyanoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS Number: 149550-21-0) is a chemical compound characterized by its unique molecular structure, which includes a cyano group and a trifluoromethyl-substituted phenyl moiety. This structure contributes to its distinctive chemical properties and potential biological activities. The following sections detail the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₃H₁₀F₃NO₂
  • Molecular Weight : 269.22 g/mol
  • CAS Number : 149550-21-0

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it more effective in interacting with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group influences the compound's metabolic stability and reactivity. These interactions can modulate biological pathways, making it a candidate for therapeutic applications.

Biological Activities

  • Anti-inflammatory Potential : Compounds similar to this compound have been explored for their anti-inflammatory properties. Research indicates that derivatives containing cyanoacrylate moieties exhibit significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : The compound has shown promise in cancer therapy. Studies indicate that certain derivatives can inhibit cancer cell proliferation, particularly against specific cell lines such as colon carcinoma (HCT116) and breast cancer (T47D). For instance, compounds with similar structures demonstrated IC50 values indicating effective cytotoxicity against these cancer cell lines .
  • Enzyme Interaction Studies : The unique structure of this compound allows for studies on enzyme interactions and binding affinities. Such studies are crucial for understanding the compound's potential as a lead molecule in drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylateC₁₄H₁₆N₂O₂Contains dimethylamino group enhancing solubility
Ethyl 2-Cyano-3-[4-(chlorophenyl)]acrylateC₁₃H₉ClN₂O₂Chlorine substituent affects reactivity
Ethyl 2-Cyano-3-[4-(methoxyphenyl)]acrylateC₁₄H₁₄N₂O₃Methoxy group increases electron density
This compound C₁₃H₁₀F₃NO₂ Trifluoromethyl group significantly influences biological activity

The trifluoromethyl group in this compound distinguishes it from other compounds, enhancing its electronic properties and biological activity .

Case Studies and Research Findings

  • Antiproliferative Activity : In one study, derivatives of this compound were screened against various cancer cell lines, demonstrating significant antiproliferative effects. For example, certain derivatives achieved IC50 values comparable to standard anticancer drugs like doxorubicin .
  • Inflammation Studies : Another research effort highlighted the anti-inflammatory effects of related compounds, showing inhibition percentages that surpassed those of established anti-inflammatory agents like celecoxib .

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVGCUOWZGIJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369728
Record name Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149550-21-0
Record name 2-Propenoic acid, 2-cyano-3-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149550-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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